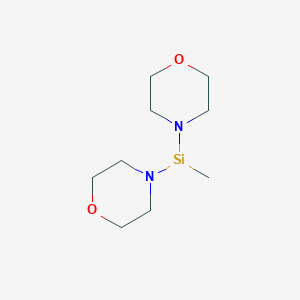

CID 78065210

Description

Analytical techniques such as LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) and GC-MS (gas chromatography-mass spectrometry) are commonly employed to characterize such compounds, as demonstrated in studies involving structurally related molecules .

Properties

Molecular Formula |

C9H19N2O2Si |

|---|---|

Molecular Weight |

215.34 g/mol |

InChI |

InChI=1S/C9H19N2O2Si/c1-14(10-2-6-12-7-3-10)11-4-8-13-9-5-11/h2-9H2,1H3 |

InChI Key |

JHPSQVRLBHBDSN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](N1CCOCC1)N2CCOCC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78065210 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065210 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065210 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs that influence their bioactivity and analytical profiles. Below is a comparative analysis based on available

Table 1: Comparison of CID 78065210 with Structurally Related Compounds

Key Findings:

Structural Differentiation: Methylation (e.g., 30-methyl-oscillatoxin D) alters hydrophobicity and bioactivity compared to non-methylated analogs, as seen in CID 185389 vs. CID 101283546 .

Analytical Challenges: Similar compounds require advanced techniques like tandem mass spectrometry (MS/MS) for differentiation, as shown in studies on isomeric saponins (e.g., ginsenosides) .

Bioactivity Trends : Functional groups (e.g., hydroxyl or methyl moieties) correlate with cytotoxicity or metabolic stability, a pattern observed in betulin-derived inhibitors (CID 72326, CID 64971) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.